2-(Dimethylamino)acetyl chloride
Overview
Description
2-(Dimethylamino)acetyl chloride, also known as dimethylaminoacetyl chloride, is a compound with the molecular formula C4H8ClNO . It is used as a reagent in the discovery of novel amino-pyrimidine inhibitors of insulin-like growth factor1 and insulin receptors kinase through parallel optimization of cell potency and hERG inhibition .
Synthesis Analysis
The synthesis of this compound involves a synthetic process that takes dimethylethanolamine as a raw material. The temperature is controlled at 5-15°C under an ice water bath condition, and a chlorination reaction is directly carried out between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The IUPAC name of this compound is (dimethylamino)acetyl chloride hydrochloride. Its InChI code is 1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H and the InChI key is MVAXDKDOPWPFML-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol. This reaction gave the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 158.03 and is sensitive to moisture. It should be stored in a refrigerator .Scientific Research Applications
Acetylation in Organic Synthesis
2-(Dimethylamino)acetyl chloride is used in the acetylation of various compounds. For instance, Ksenzhek et al. (1973) described its role in the acetylation of 2-methylmercaptothiophene, leading to the formation of different acetylthiophene derivatives (Ksenzhek, Belen’kii, & Gol'dfarb, 1973). Similarly, Rowe and Machkovech (1977) utilized it for the rapid acetylation of clindamycin palmitate hydrochloride, which significantly reduced reaction time (Rowe & Machkovech, 1977).
Stereochemistry in Chemical Reactions
Takahashi et al. (2012) investigated the stereochemistry of substitution reactions involving this compound. They studied how this compound affected the configuration of benzylferrocene derivatives, showing different stereochemical outcomes based on the positioning of bromo substituents (Takahashi, Konno, Ogata, & Fukuzawa, 2012).
Fluorescence Studies and Imaging
In the field of fluorescence, this compound derivatives have been employed. For example, Kim et al. (2008) created two-photon fluorescent probes based on derivatives of this compound for imaging calcium waves in live tissue. These probes showed enhanced fluorescence response to calcium and were used for long-term imaging in live tissues (Kim, Kim, An, Hong, Lee, & Cho, 2008).
Synthesis of Complex Organic Molecules
This compound is also used in synthesizing complex organic molecules. Jarrahpour and Zarei (2009) demonstrated its use in the synthesis of 2-azetidinones using the Vilsmeier reagent, showing its versatility as an acid activator for ketene-imine cycloaddition (Jarrahpour & Zarei, 2009).
Gas-Phase Elimination Kinetics
Maldonado et al. (2010) conducted a study on the gas-phase elimination kinetics of 2-(dimethylamino)ethyl chloride, a related compound, using density functional theory calculations. This study provided insights into its reactivity compared to ethyl chloride, highlighting the impact of the dimethylamino group (Maldonado, Mora, Córdova, & Chuchani, 2010).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is also harmful if swallowed and causes severe skin burns and eye damage .
Future Directions
Properties
IUPAC Name |
2-(dimethylamino)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-6(2)3-4(5)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRPALGSNDUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426634 | |
Record name | 2-(dimethylamino)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51552-16-0 | |
Record name | 2-(dimethylamino)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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